Fmoc-NH-PEG6-alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Fmoc-NH-PEG6-alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Fmoc-NH-PEG6-alcohol is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and peptide chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hexaethylene glycol (PEG6) spacer, and a terminal hydroxyl group, provides a versatile platform for the synthesis of complex biomolecules. This guide offers an in-depth overview of its properties, applications, and relevant experimental protocols.
Core Properties and Specifications
Fmoc-NH-PEG6-alcohol is a valuable tool for researchers due to its well-defined structure and advantageous physicochemical properties. The presence of the PEG spacer enhances the solubility and reduces the aggregation of the resulting conjugates, which is particularly beneficial for hydrophobic drug molecules.
Chemical and Physical Data
| Property | Value | Source |
| Chemical Formula | C27H37NO8 | [1] |
| Molecular Weight | 503.59 g/mol | [2] |
| CAS Number | 1884208-29-0 | [1][2] |
| Appearance | Colorless liquid or solid | |
| Purity | Typically ≥95% |
Solubility and Storage
| Solvent | Solubility |
| Water | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Alcohols (e.g., Methanol, Ethanol) | Soluble |
| Toluene | Soluble (may require gentle heating) |
| Tetrahydrofuran (THF) | Soluble (may require gentle heating) |
| Ether | Not soluble |
Note: Solubility data is qualitative. For quantitative data, it is recommended to consult the supplier's technical datasheet.
Storage: Fmoc-NH-PEG6-alcohol should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0–4 °C is recommended. For long-term storage (months to years), it should be kept at -20 °C.
Applications in Drug Development and Research
The bifunctional nature of Fmoc-NH-PEG6-alcohol makes it a key component in the synthesis of advanced therapeutics and research tools.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, Fmoc-NH-PEG6-alcohol serves as a cleavable linker, connecting a potent cytotoxic drug to a monoclonal antibody. The Fmoc-protected amine allows for the attachment of the linker to the drug molecule, while the terminal hydroxyl group can be further functionalized for conjugation to the antibody. The PEG spacer improves the pharmacokinetic profile of the ADC by increasing its hydrophilicity.
Proteolysis-Targeting Chimeras (PROTACs)
Fmoc-NH-PEG6-alcohol is also utilized in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG6 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-NH-PEG6-alcohol can be used to introduce a PEG spacer into a peptide sequence. The terminal hydroxyl group can be attached to a solid support, and the Fmoc group is removed to allow for the stepwise addition of amino acids. This is particularly useful for modifying the properties of peptides, such as increasing their solubility and in vivo stability.
Experimental Protocols
The following are detailed methodologies for the key applications of Fmoc-NH-PEG6-alcohol. These protocols are intended as a guide and may require optimization based on the specific molecules being used.
Protocol 1: Synthesis of a Drug-Linker Conjugate for ADC Development
This protocol describes the activation of the hydroxyl group of Fmoc-NH-PEG6-alcohol and its subsequent conjugation to a payload containing a nucleophilic group (e.g., an amine).
Materials:
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Fmoc-NH-PEG6-alcohol
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Payload with a primary or secondary amine
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Activating agent (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate)
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Anhydrous dichloromethane (DCM)
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Anhydrous N,N-Diisopropylethylamine (DIPEA)
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Dry nitrogen or argon atmosphere
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Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
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Silica gel for column chromatography
Procedure:
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Activation of Fmoc-NH-PEG6-alcohol:
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Dissolve Fmoc-NH-PEG6-alcohol (1 equivalent) in anhydrous DCM under a dry nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add DIPEA (1.2 equivalents) to the solution.
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Slowly add the activating agent (e.g., p-nitrophenyl chloroformate, 1.1 equivalents) dropwise to the solution.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated linker.
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Conjugation to the Payload:
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Dissolve the payload (1 equivalent) in anhydrous DCM or DMF.
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Add the activated Fmoc-NH-PEG6-alcohol (1.1 equivalents) to the payload solution.
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Add DIPEA (2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature under a dry nitrogen atmosphere.
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Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the Fmoc-NH-PEG6-payload conjugate.
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Protocol 2: Solid-Phase Synthesis of a PROTAC using Fmoc-NH-PEG6-alcohol
This protocol outlines the on-resin synthesis of a PROTAC, where Fmoc-NH-PEG6-alcohol is used as the linker.
Materials:
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Rink Amide resin (or other suitable solid support)
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Fmoc-NH-PEG6-alcohol
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Target protein ligand with a carboxylic acid group
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E3 ligase ligand with a carboxylic acid group
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Coupling reagents (e.g., HATU, HOBt)
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DIPEA
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20% Piperidine in DMF (for Fmoc deprotection)
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Anhydrous DMF
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
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Resin Swelling and Fmoc Deprotection:
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Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
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Drain the DMF and add 20% piperidine in DMF to the resin.
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Agitate for 5 minutes, then drain. Repeat with a 15-minute agitation.
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Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
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-
Coupling of the First Ligand (e.g., E3 Ligase Ligand):
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In a separate vial, pre-activate the E3 ligase ligand (3 equivalents) with HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes.
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Add DIPEA (6 equivalents) to the activation mixture.
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Add the activated ligand solution to the deprotected resin.
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Agitate at room temperature for 2 hours.
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Wash the resin with DMF (5 times) and DCM (3 times).
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-
Fmoc Deprotection:
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Repeat step 1 to remove the Fmoc group from the linker.
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-
Coupling of Fmoc-NH-PEG6-alcohol:
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Activate the carboxylic acid of a suitable derivative of the PEG linker (or activate the hydroxyl of Fmoc-NH-PEG6-alcohol for attachment to a resin with a suitable functional group). For this example, we assume a pre-functionalized resin.
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Alternatively, if starting with Fmoc-NH-PEG6-alcohol, it can be attached to a resin like 2-chlorotrityl chloride resin via its hydroxyl group. Then the synthesis would proceed by deprotecting the Fmoc group and coupling the ligands.
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Coupling of the Second Ligand (e.g., Target Protein Ligand):
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Repeat step 2 to couple the target protein ligand.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
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Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate.
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Precipitate the crude PROTAC by adding cold diethyl ether.
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Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
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Dry the crude PROTAC under vacuum.
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Purify by preparative HPLC.
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Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows and signaling pathways involving Fmoc-NH-PEG6-alcohol.
ADC Synthesis and Mechanism of Action
Caption: Workflow for ADC synthesis and its mechanism of action.
PROTAC Synthesis and Mechanism of Action
Caption: PROTAC synthesis and its protein degradation pathway.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for solid-phase peptide synthesis.
